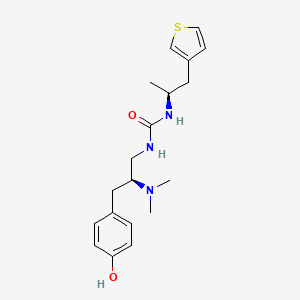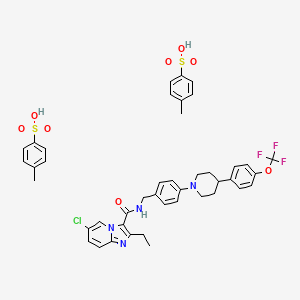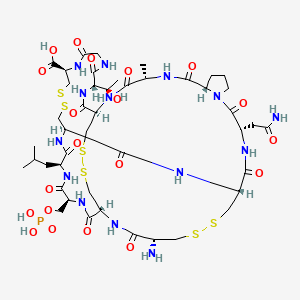
Recanaclotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Recanaclotide is used as a treatment of Gastroparesis, Functional Dyspepsia and Other Gastrointestinal Disorders
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Recanaclotide's role in modern drug discovery is significant. The field of drug research, guided by pharmacology, clinical sciences, and molecular biology, has evolved remarkably over the past century. Recombinant DNA and genomic sciences are deeply impacting drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies (Drews, 2000). These advancements highlight the potential for Recanaclotide in innovative therapeutic applications.
Biomarkers and Therapeutic Candidates
The surge in molecular entities entering drug development pipelines, accelerated by technologies like high throughput screening and proteomic approaches, has increased the number of therapeutic candidates. Biomarker measurements are essential in these processes, helping to relate the effects of interventions like Recanaclotide on molecular and cellular pathways to clinical responses (Atkinson et al., 2001).
Oligonucleotides and Pandemic Response
In the context of global health emergencies like the COVID-19 pandemic, the oligonucleotide research community, to which Recanaclotide belongs, has a unique position. It offers the capacity for rational drug design and swift development cycles, targeting areas unreachable by conventional treatments (Rossi & Rossi, 2020).
Gene Transfer Research
The methods developed for DNA manipulation, such as gene transfer techniques, are crucial in the application of Recanaclotide. This involves inserting new genetic material into human subjects, requiring careful oversight and review due to the associated ethical and safety concerns (Lenzi, Altevogt, & Gostin, 2014).
Drug Design and Cyclotides
Cyclotides, plant-made defense proteins, are relevant to Recanaclotide's applications in pharmaceuticals. Their unique structure and stability make them attractive for drug design, and methods for their production, including recombinant methods, are continuously evolving. This includes the potential application in creating modified cyclotides for various therapeutic areas, such as cancer and infectious diseases (Craik et al., 2012).
Eigenschaften
CAS-Nummer |
1667762-62-0 |
|---|---|
Produktname |
Recanaclotide |
Molekularformel |
C45H71N14O20PS6 |
Molekulargewicht |
1351.47 |
IUPAC-Name |
(3S,6R,9S,15R,20R,23S,26S,29R,32R,37R,40S,45aS)-32-amino-40-(2-amino-2-oxoethyl)-9-((R)-1-hydroxyethyl)-23-isobutyl-3-methyl-1,4,7,10,13,22,25,28,31,38,41,47-dodecaoxo-26-((phosphonooxy)methyl)tetracontahydro-19H-37,20-(epiminomethano)-6,29-(methanodithiomethano)pyrrolo[2,1-s][1,2,27,28]tetrathia[5,8,11,14,17,20,23,32,35,38,41]undecaazacyclotritetracontine-15-carboxylic acid |
InChI |
InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78)/t19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |
InChI-Schlüssel |
GIUNZSCFWBGNLR-ATLORWJNSA-N |
SMILES |
CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Recanaclotide; IW-9179; IW 9179; IW9179; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




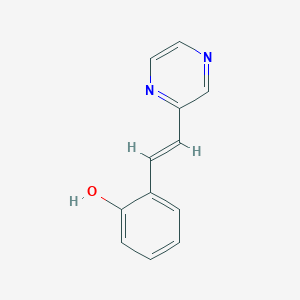

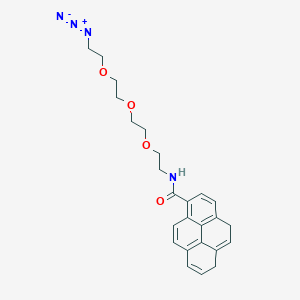
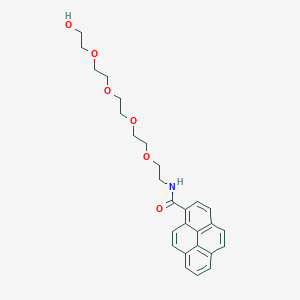


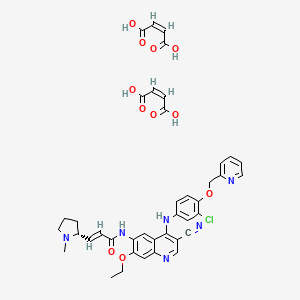
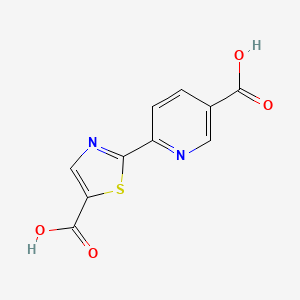
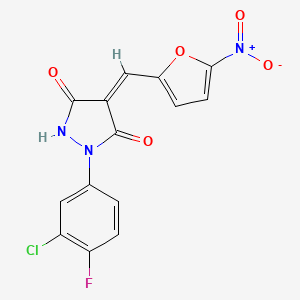
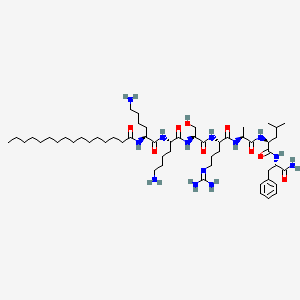
![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)
